molecular formula C12H22N2 B6271146 N1-(adamantan-2-yl)ethane-1,2-diamine CAS No. 578713-60-7

N1-(adamantan-2-yl)ethane-1,2-diamine

Cat. No.: B6271146
CAS No.: 578713-60-7
M. Wt: 194.32 g/mol
InChI Key: LSZAYCTUPPKNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(adamantan-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C12H22N2. It has an average mass of 194.316 Da and a monoisotopic mass of 194.178299 Da .


Synthesis Analysis

The synthesis of this compound involves the reduction of 1-(adamantan-1-yl)-2-azidoethan-1-one oxime with LiAlH4. This process yields a racemic mixture of the compound, which can then be resolved with l-tartaric acid. The individual enantiomer is obtained with a yield of 20% and can be derivatized into 4-(adamantan-1-yl)imidazolidine-2-thione .


Molecular Structure Analysis

The systematic name for this compound is N-(Adamantan-1-yl)-1,2-ethanediamine. Its structure can be represented by the SMILES string C1C2CC3CC1CC(C2)(C3)NCCN .


Chemical Reactions Analysis

This compound can be used to synthesize diamine and diimine ligands. These ligands can then form complexes with nickel (II), copper (II), and manganese (II), which have been studied in model Michael, Henry, and epoxidation reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 295.5±8.0 °C at 760 mmHg, and a flash point of 154.2±22.0 °C. It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds. Its polar surface area is 38 Å2 .

Scientific Research Applications

N1-(adamantan-2-yl)ethane-1,2-diamine has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, a catalyst in biochemistry and medicine, and as a ligand in coordination chemistry. It is also used as a chelating agent in the preparation of metal complexes. In addition, it is used as a catalyst in the synthesis of polymers and in the synthesis of pharmaceuticals.

Mechanism of Action

N1-(adamantan-2-yl)ethane-1,2-diamine acts as a chelating agent and can form stable complexes with metal ions. The chelation process involves the formation of a ring-like structure between the metal ion and the nitrogen atom of the adamantylamine molecule. This ring-like structure is stabilized by hydrogen bonds and electrostatic interactions. This chelation process enables the metal ion to be more soluble in aqueous solutions and increases its solubility in organic solvents.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to act as a chelating agent, which can increase the solubility of metal ions in aqueous solutions. It has also been demonstrated to act as an enzyme inhibitor, which can block the activity of certain enzymes. In addition, it has been found to have antioxidant properties and can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The use of N1-(adamantan-2-yl)ethane-1,2-diamine in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. In addition, it is a stable compound and is not easily degraded. Furthermore, it is soluble in a variety of solvents, including water, and can form stable complexes with metal ions.
However, there are also several limitations to using this compound in laboratory experiments. It is not very soluble in organic solvents, which can limit its use in certain experiments. In addition, it can be difficult to remove from a reaction mixture, which can make it difficult to purify the desired product.

Future Directions

N1-(adamantan-2-yl)ethane-1,2-diamine has a wide range of potential applications in the fields of organic synthesis, medicine, and biochemistry. In the future, research should focus on further exploring its potential applications in these fields. For example, further research should be conducted to determine its potential as an enzyme inhibitor, antioxidant, and chelating agent. In addition, further research should be conducted to explore its potential applications in the synthesis of polymers and pharmaceuticals. Finally, research should be conducted to explore the potential of this compound as a drug delivery system.

Synthesis Methods

The synthesis of N1-(adamantan-2-yl)ethane-1,2-diamine can be achieved through a variety of methods. One method involves the reaction of 2-aminoethanol and 1-adamantanecarboxylic acid in the presence of an acid catalyst. Another method involves the reaction of 1-adamantanecarboxaldehyde with ammonia in the presence of a base catalyst. Another method involves the reaction of 1-adamantanecarboxylic acid with ammonia in the presence of a base catalyst.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N1-(adamantan-2-yl)ethane-1,2-diamine involves the reaction of 1-adamantylamine with ethylenediamine in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "1-adamantylamine", "ethylenediamine", "solvent", "catalyst" ], "Reaction": [ "Step 1: Dissolve 1-adamantylamine and ethylenediamine in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as palladium on carbon or Raney nickel to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the desired product N1-(adamantan-2-yl)ethane-1,2-diamine as a white solid." ] }

578713-60-7

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

N'-(2-adamantyl)ethane-1,2-diamine

InChI

InChI=1S/C12H22N2/c13-1-2-14-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12,14H,1-7,13H2

InChI Key

LSZAYCTUPPKNOV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCCN

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.